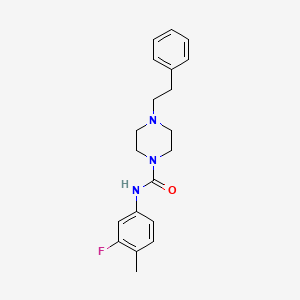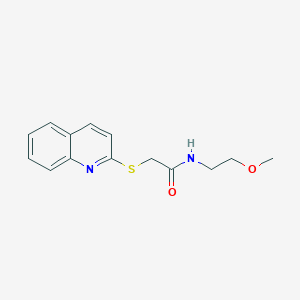![molecular formula C14H10F2O2S B4761608 3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4761608.png)
3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one
Descripción general
Descripción
3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one, also known as DFP-1080, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chalcones and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been shown to affect several biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of enzymes involved in inflammation. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, which is the process of forming new blood vessels that is essential for cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level, which ensures consistency in experimental results. However, its limited solubility in water and low bioavailability may pose challenges in its application in vivo.
Direcciones Futuras
3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for research include investigating its efficacy in combination with other drugs, exploring its application in other disease conditions, and optimizing its pharmacokinetic properties to improve its bioavailability. Additionally, the development of novel delivery systems may overcome its solubility and bioavailability limitations.
Conclusion:
In conclusion, 3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one is a chemical compound with potential therapeutic properties that has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial effects. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways involved in inflammation and cancer growth. Further research is needed to explore its potential therapeutic applications and overcome its limitations.
Aplicaciones Científicas De Investigación
3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have reported its effectiveness in inhibiting the growth of cancer cells and reducing inflammation in various disease conditions.
Propiedades
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2S/c15-14(16)18-11-6-3-10(4-7-11)5-8-12(17)13-2-1-9-19-13/h1-9,14H/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWITRAJGQWPA-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(difluoromethoxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4761544.png)
![(2-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4761552.png)
![2-[(2,4-dichlorobenzyl)thio]-4-methyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4761559.png)
![5-[(1-adamantylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4761564.png)
![methyl 5-benzyl-2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4761575.png)
![4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4761577.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B4761578.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4761584.png)
![2-{[(3,4-dichlorobenzyl)thio]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4761589.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4761613.png)
![N'-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}-2-methylbenzohydrazide](/img/structure/B4761619.png)

![7-(difluoromethyl)-N-methyl-N,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4761621.png)